molecular formula C11H12N2O2 B080501 Metazamide CAS No. 14058-90-3

Metazamide

Katalognummer: B080501
CAS-Nummer: 14058-90-3
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: NHUPEUMBGMETKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metazamide (CAS 14058-90-3) is a synthetic compound classified as an anti-inflammatory and analgesic agent. Its molecular formula is C₁₁H₁₂N₂O₂, and its chemical structure is 1-(p-methoxyphenyl)-5-methyl-4-imidazolin-2-one . Synthesized via multiple routes, including condensation reactions involving substituted aldehydes and amines, this compound demonstrates significant pharmacological activity in standard anti-inflammatory assays . Notably, it has been benchmarked against compounds like SU 15335 (a pyrazolopyridone derivative) and hydrocortisone in preclinical studies, though direct efficacy data remains sparse in the available literature .

Vorbereitungsmethoden

Synthetic Routes for Metazamide Production

The synthesis of this compound primarily involves heterocyclic chemistry, with 5-amino-2-mercapto-1,3,4-thiadiazole serving as the foundational precursor. The process is characterized by sequential functionalization steps, including methylation and amination, to achieve the target molecular architecture .

Methylation of 5-Amino-2-Mercapto-1,3,4-Thiadiazole

The initial step involves the methylation of the thiol group in 5-amino-2-mercapto-1,3,4-thiadiazole. This reaction employs methyl oxychloride (CH3OCl\text{CH}_3\text{OCl}) under controlled conditions to yield the methylated intermediate. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic methyl group :

C2H3N3S2+CH3OClC3H5N3S2O+HCl\text{C}2\text{H}3\text{N}3\text{S}2 + \text{CH}3\text{OCl} \rightarrow \text{C}3\text{H}5\text{N}3\text{S}_2\text{O} + \text{HCl}

Key parameters for this step include:

  • Temperature : Maintained at 0–5°C to prevent side reactions.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize reactive intermediates.

  • Stoichiometry : A 1:1 molar ratio of precursor to methyl oxychloride ensures complete conversion .

Amination Reaction

The methylated intermediate undergoes amination using aqueous ammonia (NH3\text{NH}_3) to introduce the primary amine group. This step is critical for establishing the pharmacophoric moiety of this compound. The reaction occurs under alkaline conditions (pH 10–12) to deprotonate the amine and facilitate nucleophilic attack :

C3H5N3S2O+NH3C3H7N4S2O+H2O\text{C}3\text{H}5\text{N}3\text{S}2\text{O} + \text{NH}3 \rightarrow \text{C}3\text{H}7\text{N}4\text{S}2\text{O} + \text{H}2\text{O}

Optimization Considerations :

  • Ammonia Concentration : Excess ammonia (2–3 equivalents) drives the reaction to completion.

  • Reaction Time : 4–6 hours at 25°C balances yield and energy efficiency.

  • Byproduct Management : Volatile ammonia necessitates closed-system reactors to minimize environmental release .

Reaction Conditions and Catalytic Influences

Solvent Systems

The choice of solvent profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, while non-polar solvents (e.g., toluene) are avoided due to poor compatibility with ammonia .

Table 1: Solvent Performance in Methylation and Amination

SolventDielectric ConstantReaction Rate (Methylation)Reaction Rate (Amination)
Dichloromethane8.93HighLow
Tetrahydrofuran7.52ModerateModerate
Dimethylformamide36.7LowHigh

Temperature and Pressure Profiles

  • Methylation : Conducted at 0–5°C to suppress exothermic side reactions.

  • Amination : Ambient temperature (20–25°C) avoids thermal degradation of ammonia .

Purification and Isolation Techniques

Crude this compound is purified through a multi-step protocol to achieve pharmaceutical-grade purity (>99.5%).

Recrystallization

The product is dissolved in a minimal volume of hot ethanol (C2H5OH\text{C}_2\text{H}_5\text{OH}) and gradually cooled to induce crystallization. Impurities remain solubilized, while this compound crystallizes as fine needles .

Optimized Parameters :

  • Ethanol Concentration : 95% v/v ensures optimal solubility.

  • Cooling Rate : 1°C/minute minimizes occluded impurities.

Decolorization and Filtration

Activated charcoal (0.1–0.5% w/w) is added to the hot ethanolic solution to adsorb colored impurities. Vacuum filtration through a Büchner funnel removes charcoal and residual particulates .

Lyophilization (Optional)

For thermolabile batches, freeze-drying in a lyophilizer removes trace solvents without exposing the product to high temperatures. Conditions include:

  • Primary Drying : -50°C at 200 mTorr for 24 hours.

  • Secondary Drying : 25°C at 100 mTorr for 12 hours .

Industrial-Scale Production Strategies

Scaling this compound synthesis necessitates modifications to laboratory protocols for efficiency and safety.

Continuous Flow Reactors

Methylation and amination are conducted in continuous flow systems to enhance mixing and heat transfer. Benefits include:

  • Throughput : 10–20 kg/hour compared to 1–2 kg/hour in batch reactors.

  • Safety : Reduced inventory of reactive intermediates mitigates explosion risks .

Automated Purification Systems

High-performance liquid chromatography (HPLC) with C18 columns achieves >99.9% purity. Gradient elution using acetonitrile/water mixtures (70:30 to 90:10 v/v) separates this compound from structurally similar byproducts .

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size100 g50 kg
Reaction Time6 hours3 hours
Purity99.0%99.9%
Solvent Recovery60%95%

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during methylation produce dimethylated derivatives, which are minimized by:

  • Stoichiometric Control : Limiting methyl oxychloride to 1.05 equivalents.

  • Catalytic Inhibitors : Adding pyridine (0.1 equiv) to sequester excess HCl .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Metazamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Metazamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Röntgenkontrastmittel in der analytischen Chemie für die Bildgebung und Visualisierung chemischer Reaktionen verwendet.

    Biologie: Wird in der Dichtegradientenzentrifugation zur Trennung biologischer Partikel wie Zellen und Organellen eingesetzt.

    Medizin: Wird in der medizinischen Bildgebung eingesetzt, um den Kontrast innerer Körperstrukturen während CT-Scans und Röntgenaufnahmen zu verbessern.

    Industrie: Wird bei der Produktion von Röntgenkontrastmitteln und anderen jodbasierten Verbindungen eingesetzt

Wirkmechanismus

Metazamid entfaltet seine Wirkung, indem es Röntgenstrahlen blockiert, wenn sie durch den Körper gelangen. Die Jodatome in Metazamid absorbieren Röntgenstrahlen, wodurch Körperstrukturen, die Jod enthalten, im Gegensatz zu denen, die kein Jod enthalten, abgegrenzt werden. Dieser Mechanismus verbessert die Sichtbarkeit innerer Strukturen während radiologischer Verfahren .

Wirkmechanismus

Metazamide exerts its effects by blocking X-rays as they pass through the body. The iodine atoms in this compound absorb X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not contain iodine. This mechanism enhances the visibility of internal structures during radiographic procedures .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The table below compares Metazamide with structurally or functionally related compounds, highlighting molecular formulas, therapeutic categories, and key structural features:

Compound Molecular Formula CAS Number Therapeutic Category Key Structural Features
This compound C₁₁H₁₂N₂O₂ 14058-90-3 Anti-inflammatory, Analgesic 1-(p-methoxyphenyl)-5-methyl-4-imidazolin-2-one
Metazide C₁₁H₁₂N₂O₂ 1707-15-9 Antibacterial Benzimidazole derivative (exact structure unspecified)
Metazocine C₁₃H₁₄N₆O₂ 3734-52-9 Analgesic (Opioid) Benzomorphan-derived opioid scaffold
Metaxalone C₁₂H₁₅NO₃ 1665-48-1 Muscle Relaxant Methocarbamol-like structure
Metbufen C₁₅H₂₁NO 63472-04-8 Anti-inflammatory Arylacetic acid derivative (e.g., ibuprofen analog)

Key Observations

Structural Diversity: Despite sharing the anti-inflammatory category, this compound and Metbufen differ structurally: this compound features an imidazolinone core, while Metbufen belongs to the arylacetic acid class (common in NSAIDs like ibuprofen) . Metazide and this compound share the same molecular formula (C₁₁H₁₂N₂O₂) but differ in therapeutic use, likely due to isomerism or substituent variations .

Pharmacological Profiles: Metazocine, an opioid analgesic, highlights how minor structural changes (e.g., benzomorphan backbone) can shift therapeutic focus to pain management . Metaxalone, a muscle relaxant, exemplifies structural optimization for central nervous system (CNS) activity, distinct from this compound’s peripheral anti-inflammatory action .

Benchmarking Against Non-Structural Analogs: In preclinical studies, this compound’s anti-inflammatory activity has been compared to SU 15335 (2000× hydrocortisone potency in rat systemic granuloma tests) and steroids like hydrocortisone .

Critical Analysis of Research Findings

  • Synthetic Flexibility : this compound’s synthesis routes (e.g., solvent-free catalysis ) contrast with methods for benzimidazoles (e.g., sodium metabisulfite catalysis ), underscoring the versatility of heterocyclic chemistry in drug design.
  • For instance, this compound’s imidazolinone moiety may inhibit cyclooxygenase (COX) enzymes, whereas Metbufen’s arylacetic acid structure likely targets prostaglandin synthesis .

Biologische Aktivität

Metazamide, a member of the amidrazone class, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is structurally characterized by its amidrazone moiety, which is known for its potential therapeutic effects. The compound has been studied for its activity against various diseases, including inflammatory conditions and infections caused by resistant bacterial strains.

Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various benzene sulphonamides, this compound showed promising results in reducing carrageenan-induced rat paw edema. The compound inhibited edema formation by approximately 94.69% at 1 hour post-administration .

The mechanism underlying the anti-inflammatory action of this compound involves the modulation of pro-inflammatory cytokines. It has been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated peripheral blood mononuclear cells (PBMCs). For instance, certain derivatives exhibited a 35% reduction in IL-6 production at a concentration of 10 µg/mL .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have indicated that it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 6.63 mg/mL for S. aureus and 6.72 mg/mL for E. coli .

Comparative Antimicrobial Efficacy

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63
Mycobacterium tuberculosis0.4

This table illustrates the effectiveness of this compound against different bacterial strains, highlighting its potential as a therapeutic agent against resistant infections.

Case Studies and Clinical Applications

In clinical settings, this compound has shown efficacy in treating conditions like ankylosing spondylitis (AS). A recent study indicated that patients receiving this compound demonstrated improvements in both the Bath Ankylosing Spondylitis Disease Activity Index (BASDAI) and Bath Ankylosing Spondylitis Functional Index (BASFI) scores . Furthermore, imaging studies revealed clearer articular surfaces in sacroiliac joints among treated patients.

Molecular Mechanisms

The pharmacological mechanisms of this compound involve several pathways:

  • Gene Set Enrichment Analysis (GSEA) identified key pathways related to inflammation, including those influencing TNF-α and IL-6 production.
  • Molecular docking studies have highlighted interactions between this compound and several target proteins involved in inflammatory processes, such as PTGS2 (cyclooxygenase-2) and JAK2 .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Metazamide to improve reproducibility across laboratories?

  • Methodological Answer : To enhance reproducibility, document reaction conditions (temperature, solvent purity, catalyst ratios) in granular detail . Use standardized characterization techniques (e.g., NMR, HPLC) to verify compound identity and purity. For example, in preparing this compound, specify the stoichiometric ratios of quinazoline and benzamide precursors, and validate intermediates via mass spectrometry . Experimental sections should include error margins for critical parameters (e.g., ±2°C for temperature-sensitive steps) .

Q. What are the foundational biological assays used to evaluate this compound’s antimicrobial activity?

  • Methodological Answer : Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacterial strains. Use standardized protocols (e.g., CLSI guidelines) to ensure comparability. Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only) to validate results. Statistical analysis (e.g., ANOVA) should account for biological replicates and batch variability .

Q. How should researchers address solubility challenges in this compound during in vivo studies?

  • Methodological Answer : Pre-screen solvents (e.g., DMSO, PEG-400) for biocompatibility and solubility using phase diagrams. For animal studies, optimize dosing formulations via pharmacokinetic profiling (e.g., AUC measurements) to balance bioavailability and toxicity. Document solvent concentrations explicitly to avoid confounding results .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictory data on this compound’s anticancer mechanisms?

  • Methodological Answer : Employ a mixed-methods approach:

  • Quantitative : Dose-response assays (e.g., IC₅₀ calculations) combined with flow cytometry to quantify apoptosis vs. necrosis.
  • Qualitative : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes under this compound treatment .
  • Use meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile discrepancies across studies by evaluating variables like cell line heterogeneity or assay sensitivity .

Q. How can researchers validate this compound’s role as a ligand in coordination chemistry?

  • Methodological Answer : Characterize metal-ligand interactions via X-ray crystallography or DFT calculations. Compare binding affinities (logK values) across transition metals (e.g., Cu²⁺, Fe³⁺) under varying pH conditions. Validate spectral data (UV-Vis, EPR) against computational models to confirm coordination geometry .

Q. What statistical methods are recommended for analyzing non-linear pharmacokinetic profiles of this compound?

  • Methodological Answer : Apply compartmental modeling (e.g., non-linear mixed-effects modeling using NONMEM) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare one- vs. two-compartment models. Validate models with bootstrapping or visual predictive checks .

Q. How to design a study investigating this compound’s off-target effects in neurological systems?

  • Methodological Answer : Use high-content screening (HCS) with neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity and mitochondrial dysfunction. Pair with in silico docking studies to predict binding to non-target receptors (e.g., GABA-A). Cross-reference results with ToxCast databases to prioritize follow-up assays .

Q. Methodological Best Practices

Q. How to ensure metadata richness for this compound-related datasets?

  • Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata fields for synthesis conditions (e.g., catalyst lot numbers), analytical instrument calibration dates, and biological model details (e.g., cell passage number). Use discipline-specific schemas (e.g., ISA-Tab for omics data) .

Q. What frameworks support ethical reporting of this compound’s toxicological data?

  • Answer : Follow ARRIVE guidelines for animal studies, disclosing housing conditions, sample sizes, and exclusion criteria. For human cell lines, include IRB approval details and consent documentation. Use standardized toxicity grading (e.g., CTCAE v5.0) for clinical relevance .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-7-12-11(14)13(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUPEUMBGMETKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161441
Record name Metazamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14058-90-3
Record name Metazamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014058903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metazamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3Y0F5VOB8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.